(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15)

描述

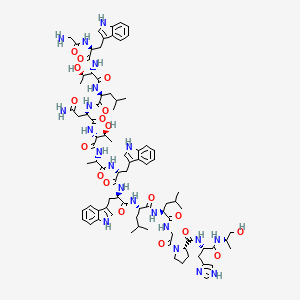

(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15): is a synthetic peptide derived from the naturally occurring neuropeptide galanin. This compound is specifically designed to study the biological and pharmacological properties of galanin, particularly its role in modulating various physiological processes such as pain, mood, and feeding behavior.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The specific sequence for this compound includes D-threonine at position 6, D-tryptophan at positions 8 and 9, and L-alaninol at position 15. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to ensure efficient coupling. After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality suitable for research and pharmaceutical applications.

化学反应分析

Types of Reactions:

Oxidation: The peptide can undergo oxidation reactions, particularly at the tryptophan residues, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce any disulfide bonds formed during synthesis or storage.

Substitution: Amino acid substitution reactions can be used to modify the peptide sequence for structure-activity relationship studies.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for coupling reactions.

Major Products Formed:

Oxidized derivatives: of tryptophan.

Reduced peptides: with free thiol groups.

Modified peptides: with substituted amino acids.

科学研究应用

Chemistry:

- Used in structure-activity relationship studies to understand the role of specific amino acids in galanin’s function.

- Employed in the development of peptide-based drugs targeting galanin receptors.

Biology:

- Investigated for its role in modulating pain pathways and its potential as an analgesic agent.

- Studied for its effects on mood regulation and potential applications in treating mood disorders.

Medicine:

- Explored as a therapeutic agent for conditions such as chronic pain, depression, and anxiety.

- Potential use in developing diagnostic tools for diseases involving galanin dysregulation.

Industry:

- Utilized in the production of peptide-based pharmaceuticals.

- Applied in the development of research tools for studying neuropeptide functions.

作用机制

Molecular Targets and Pathways: (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) exerts its effects by binding to galanin receptors, primarily GAL1, GAL2, and GAL3. Upon binding, it modulates intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and regulation of ion channels. These actions result in the modulation of neurotransmitter release, influencing pain perception, mood, and other physiological processes.

相似化合物的比较

Galanin (1-29): The full-length natural peptide with broader biological activity.

Galanin (2-11): A shorter fragment with distinct receptor binding properties.

Galanin-like peptide (GALP): A related peptide with overlapping but distinct functions.

Uniqueness: (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications allow for more targeted studies of galanin’s role in various physiological processes and the development of potential therapeutic agents.

生物活性

(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) is a synthetic analog of the neuropeptide galanin, which has been extensively studied for its diverse biological activities. This article will explore the biological activity of this specific galanin analog, focusing on its receptor interactions, physiological effects, and potential therapeutic applications.

Overview of Galanin

Galanin is a 29-amino acid neuropeptide that plays a crucial role in various physiological processes, including feeding behavior , pain modulation , memory , and mood regulation . It exerts its effects through three known receptor subtypes: GalR1, GalR2, and GalR3, which are G-protein coupled receptors (GPCRs) that activate different intracellular signaling pathways .

The specific modifications in (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) enhance its stability and receptor selectivity compared to native galanin.

- Amino Acid Modifications : The substitution of Thr and Trp residues alters binding affinity and selectivity towards galanin receptors. Research indicates that the N-terminal portion of galanin is critical for receptor interaction .

- Receptor Activation : This analog primarily activates GalR2 with high specificity. Activation leads to inhibition of adenylate cyclase activity and modulation of intracellular calcium levels, contributing to its biological effects .

1. Feeding Behavior

Galanin is known to stimulate appetite, particularly for high-fat foods. Studies show that central administration of galanin increases food intake by acting on hypothalamic centers involved in hunger regulation. The analog (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) retains this property with enhanced potency .

2. Pain Modulation

Galanin has been implicated in pain signaling pathways. It exhibits both inhibitory and excitatory effects on nociceptive processing depending on the dose and receptor subtype activated. The analog shows promise in modulating pain responses through selective receptor activation, potentially offering new avenues for pain management therapies .

3. Neuroprotection

Research indicates that galanin promotes neuronal survival and regeneration following injury. The analog's neuroprotective properties may be attributed to its ability to enhance the expression of neuroprotective factors and inhibit apoptosis in neuronal cells .

Case Study 1: Feeding Behavior in Rodent Models

A study evaluated the effects of (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) on food intake in rodent models. Results indicated a significant increase in caloric intake when administered centrally compared to controls. This effect was abolished by pre-treatment with a selective GalR2 antagonist .

Case Study 2: Pain Response Modulation

In a model of neuropathic pain, administration of the galanin analog resulted in reduced pain sensitivity and altered pain-related behaviors. This suggests an effective role for (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) in managing chronic pain conditions through its action on specific galanin receptors .

Research Findings Summary Table

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2R,3S)-3-hydroxy-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H117N21O18/c1-42(2)26-59(74(113)91-39-70(111)105-25-17-24-67(105)82(121)101-65(32-52-38-87-41-92-52)75(114)93-45(7)40-106)97-76(115)60(27-43(3)4)98-79(118)64(31-51-37-90-58-23-16-13-20-55(51)58)99-78(117)63(30-50-36-89-57-22-15-12-19-54(50)57)96-73(112)46(8)94-83(122)71(47(9)107)103-81(120)66(33-68(86)109)100-77(116)61(28-44(5)6)102-84(123)72(48(10)108)104-80(119)62(95-69(110)34-85)29-49-35-88-56-21-14-11-18-53(49)56/h11-16,18-23,35-38,41-48,59-67,71-72,88-90,106-108H,17,24-34,39-40,85H2,1-10H3,(H2,86,109)(H,87,92)(H,91,113)(H,93,114)(H,94,122)(H,95,110)(H,96,112)(H,97,115)(H,98,118)(H,99,117)(H,100,116)(H,101,121)(H,102,123)(H,103,120)(H,104,119)/t45-,46-,47-,48+,59-,60-,61-,62-,63+,64+,65-,66-,67-,71+,72-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZGSAYDOLVILH-XFVAFISTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@@H]([C@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H117N21O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745535 | |

| Record name | Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-D-threonyl-L-alanyl-D-tryptophyl-D-tryptophyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(2S)-1-hydroxypropan-2-yl]-L-histidinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150940-97-9 | |

| Record name | Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-D-threonyl-L-alanyl-D-tryptophyl-D-tryptophyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(2S)-1-hydroxypropan-2-yl]-L-histidinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。